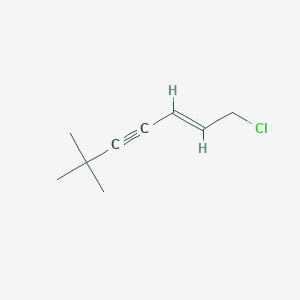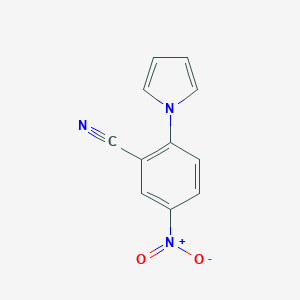
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile, also known as 5-nitro-2-pyrrolebenzonitrile (NPBN), is an organic compound with an aromatic nitrile group. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other organic compounds. NPBN is a versatile building block for the synthesis of organic compounds and has a wide range of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Pyrrole Chemistry and Nitration Products
Pyrrole derivatives, such as 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, have been a subject of study in the context of pyrrole chemistry. The nitration of pyrrole 2-nitriles, for instance, has been explored to understand the directing effects of the cyano group during nitration processes. These studies contribute to the broader understanding of pyrrole reactivity and the synthesis of nitro-substituted pyrroles, which are valuable in developing pharmaceuticals and materials with novel properties (H. J. Anderson, 1959).
Heteroaromatic Synthesis and Reactions
The synthesis and reactions of heteroaromatic compounds incorporating the pyrrole unit alongside other functional groups have been investigated. These studies often focus on the creation of complex molecules that could serve as intermediates for further chemical transformations or as potential therapeutic agents. For example, research into α-acetylenic ketones with nitrofuran rings has revealed pathways to synthesize a variety of heterocyclic compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis (Tadashi. Sasaki & T. Yoshioka, 1971).
Novel Heterocyclic Systems
The development of novel heterocyclic systems through the manipulation of pyrrole derivatives has been a significant area of interest. Intramolecular cyclization reactions, for example, have been used to create new pyrrolo-annulated systems, expanding the chemical space of heterocyclic compounds with potential for pharmaceutical application and materials science (R. D. Santo et al., 1996).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to the creation of polysubstituted 4H-pyran derivatives starting from pyrrole-containing nitriles. This approach highlights the efficiency gains in organic synthesis through modern techniques, leading to compounds with potential anticancer activity. Such studies underscore the relevance of pyrrole derivatives in medicinal chemistry and the ongoing search for new therapeutic agents (S. Hadiyal et al., 2020).
Anticancer Activity of Novel Compounds
Research into novel compounds bearing the pyrrole nucleus has also extended into the evaluation of their biological activities, including anticancer effects. The design and synthesis of new molecules, followed by assessments of their antiproliferative effects, illustrate the potential of pyrrole derivatives as leads in drug discovery efforts. Such work contributes to the identification of promising candidates for further development into anticancer therapies (U. Sahoo et al., 2015).
Mechanism of Action
The mechanism of action of pyrrole derivatives is not fully understood. It is believed to interact with proteins by binding to specific amino acid residues. This binding can alter the structure and function of the target protein, resulting in changes in cell signaling pathways and gene regulation.
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUENNYLRJZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378975 | |
| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-59-3 | |
| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

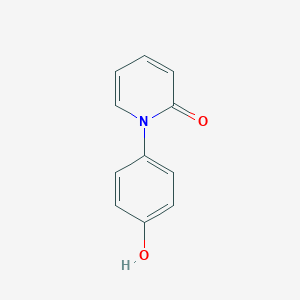
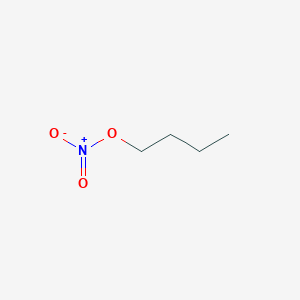

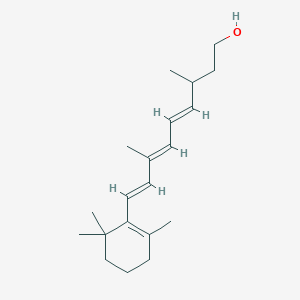

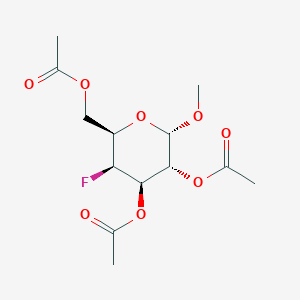
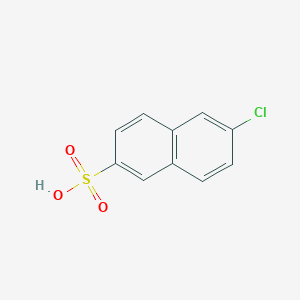
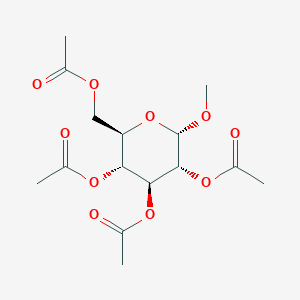
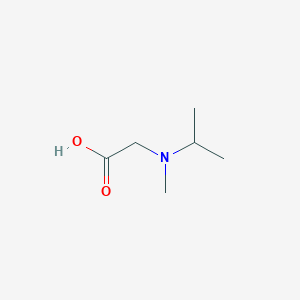
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)


